4-(m-Tolyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
4-(m-Tolyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is also known by its IUPAC name, 4-(3-methylphenyl)tetrahydro-2H-pyran-4-ylamine . This compound is characterized by a tetrahydropyran ring substituted with a 3-methylphenyl group and an amine group at the 4-position.
Preparation Methods
The synthesis of 4-(m-Tolyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanotetrahydropyran and sodium hydroxide (or potassium hydroxide) solution.
Formation of 4-Formamidotetrahydropyran: The 4-cyanotetrahydropyran is converted to 4-formamidotetrahydropyran by the addition of formamide.
Addition of Sodium Hypochlorite: Sodium hypochlorite (or sodium hypobromite) is slowly added to the 4-formamidotetrahydropyran solution.
Heating and Reflux: The mixture is heated to reflux, leading to the decarboxylation and formation of this compound.
Chemical Reactions Analysis
4-(m-Tolyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
4-(m-Tolyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(m-Tolyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity and receptor binding . The tetrahydropyran ring provides structural stability and influences its overall reactivity .
Comparison with Similar Compounds
4-(m-Tolyl)tetrahydro-2H-pyran-4-amine can be compared with similar compounds such as:
4-Aminotetrahydropyran: This compound has a similar tetrahydropyran ring but lacks the 3-methylphenyl group.
4-(p-Tolyl)tetrahydro-2H-pyran-4-amine: This compound has a para-methylphenyl group instead of a meta-methylphenyl group, leading to different steric and electronic properties.
4-(m-Tolyl)tetrahydro-2H-pyran-4-ol: This compound has a hydroxyl group instead of an amine group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-(3-methylphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-11(9-10)12(13)5-7-14-8-6-12/h2-4,9H,5-8,13H2,1H3 |
InChI Key |
VUMRVEDJUJTXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCOCC2)N |
Origin of Product |
United States |
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